

# Intracranial Efficacy of KRAS G12C Inhibitors in Clinical Trials

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**Compound Focus: KRAS G12C inhibitor 43**

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Inhibitor	Trial Name / Phase	Patient Population	Intracranial Objective Response Rate (ORR)	Intracranial Disease Control Rate (DCR)	Median Intracranial Duration of Response (DoR)	Median Intracranial Progression-Free Survival (PFS)
<b>Adagrasib</b>	KRYSTAL-1 (Phase 1b)	NSCLC with <b>untreated</b> CNS metastases (n=19) [1] [2]	<b>42%</b> (8/19)	<b>90%</b> (17/19)	<b>12.7 months</b> [1] [2]	<b>5.4 months</b> [1] [2]
<b>Adagrasib</b>	KRYSTAL-1 (Phase 2)	NSCLC with active CNS metastases (n=33) [3]	<b>33.3%</b> (11/33)	Not explicitly stated	<b>11.2 months</b> [3]	Not explicitly stated
<b>Sotorasib</b>	CodeBreak 200 (Phase 3, Post-hoc)	NSCLC with <b>treated/stable</b> CNS metastases at baseline (n=40) [4]	Not explicitly stated; 33.3% with $\geq 30\%$ shrinkage vs 15.4%	Not explicitly stated	Not explicitly stated	<b>9.6 months</b> (vs 4.5 months with docetaxel) [4]

Inhibitor	Trial Name / Phase	Patient Population	Intracranial Objective Response Rate (ORR)	Intracranial Disease Control Rate (DCR)	Median Intracranial Duration of Response (DoR)	Median Intracranial Progression-Free Survival (PFS)
			docetaxel [4]			

## Detailed Experimental Data and Protocols

For your research and development work, here are the methodologies from the key trials that generated the data above.

### Adagrasib (KRYSTAL-1 Trial)

The data on adagrasib primarily comes from a dedicated phase 1b cohort and phase 2 analysis of the KRYSTAL-1 trial, which prospectively enrolled patients with **untreated, active brain metastases** [1] [2].

- **Patient Population:** Adults with KRAS G12C-mutated advanced NSCLC and untreated, neurologically stable CNS metastases. Patients had an ECOG performance status of 0 or 1 [2].
- **Intervention:** Adagrasib monotherapy at 600 mg administered orally twice daily (fasted state) [1] [2].
- **Key Efficacy Assessments:**
  - **Imaging:** CNS lesions were assessed at baseline and every 6 weeks using MRI or CT scans with contrast [1] [2].
  - **Response Criteria:** Intracranial efficacy was evaluated by a **Blinded Independent Central Review (BICR)** using **modified CNS RECIST v1.1** criteria, where measurable lesions were defined as  $\geq 5$  mm [1] [2]. The modified RANO-BM criteria were also used [2].
- **Primary Outcomes:** The primary objectives for this cohort were to characterize intracranial clinical activity (ORR, DCR) and safety [2].

### Sotorasib (CodeBreak 200 Trial)

The intracranial data for sotorasib comes from an **exploratory post-hoc analysis** of a subgroup of patients within the global, phase 3, randomized controlled CodeBreak 200 trial [4].

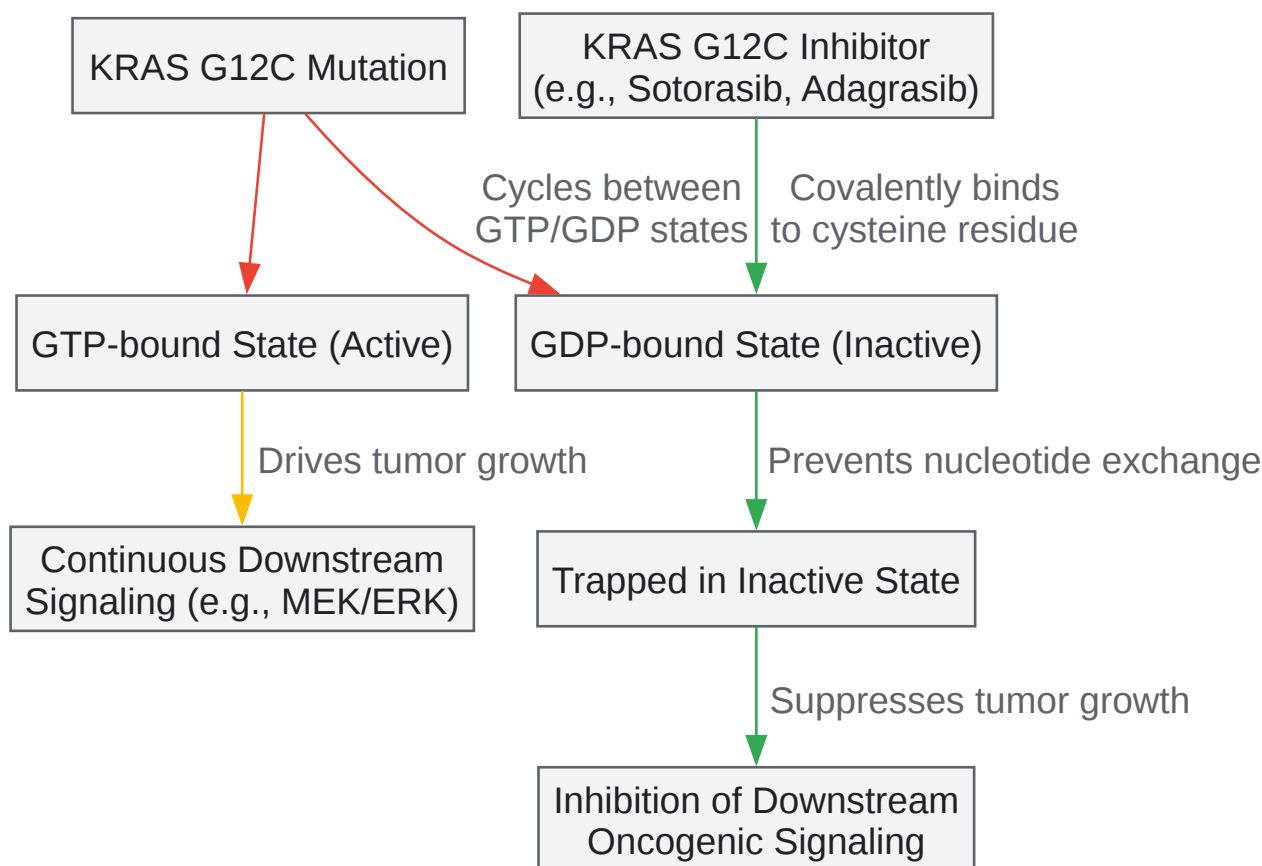
- **Patient Population:** The analysis focused on patients with **treated and stable brain metastases** confirmed at baseline [4].
- **Intervention:** Sotorasib (960 mg daily) versus intravenous docetaxel in patients with pretreated KRAS G12C-mutated NSCLC [4].
- **Key Efficacy Assessments:**
  - **Imaging & Criteria:** CNS outcomes were assessed by BICR using the **study-modified Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria** [4].
- **Primary Outcomes:** The analysis compared CNS progression-free survival (PFS) and time to CNS progression between the sotorasib and docetaxel groups [4].

## Mechanism of Action and CNS Penetration

The intracranial activity of these inhibitors is tied to their ability to penetrate the blood-brain barrier.

- **Mechanism:** Both sotorasib and adagrasib are covalent, irreversible inhibitors that selectively target the KRAS G12C mutant protein. They bind to a specific pocket (S-IIP) adjacent to the mutated cysteine residue in the **GDP-bound, inactive state** of KRAS, trapping it in this inactive conformation and inhibiting downstream signaling [5] [6] [7].
- **CNS Penetration Evidence:**
  - **Adagrasib:** Preclinical studies indicate it can cross the blood-brain barrier. A key study reported a mean unbound brain-to-plasma partition coefficient ( $K_{puu}$ ) of 0.47, indicating significant CNS penetration. In mouse models, adagrasib achieved regression of intracranial tumors [1] [3].
  - **Sotorasib:** Published data on its CNS penetration is more limited. While case reports describe intracranial responses [3], its physicochemical properties suggest lower baseline CNS penetration than adagrasib. Clinical efficacy may be dose-dependent, with case reports noting CNS progression after dose reduction [3].

The following diagram illustrates the mechanism of action of KRAS G12C inhibitors.



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## Key Insights for Drug Development

- **Direct Prospective Evidence:** Adagrasib has demonstrated intracranial efficacy in a **prospective clinical trial cohort** specifically designed for patients with untreated CNS metastases, providing a higher level of evidence for this specific population [1] [2].
- **Combination Strategies:** Research is exploring KRAS G12C inhibitors in combination with other agents (e.g., MEK inhibitors, SHP2 inhibitors, immunotherapy) to overcome resistance and improve efficacy, including intracranial control [8] [7].
- **Ongoing Investigation:** The CNS activity of both drugs, especially sotorasib, requires further characterization in prospective studies. Several next-generation KRAS G12C inhibitors (e.g., GDC-6036, JDQ443) are in development, and their CNS penetration is a key area of interest [3].

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To cite this document: Smolecule. [Intracranial Efficacy of KRAS G12C Inhibitors in Clinical Trials].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12884667#intracranial-efficacy-kras-g12c-inhibitors-brain-metastases>]

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